trans-4'-(p-Chlorostyryl)acetanilide
Description
Historical Context of Acetanilide (B955) in Medicinal Chemistry and Organic Synthesis
Acetanilide, a simple N-acetylated derivative of aniline (B41778), holds a significant place in the history of pharmacology. It was first introduced into medical practice in 1886 as an antipyretic (fever-reducing) agent under the trade name Antifebrin. researchgate.net Its analgesic (pain-relieving) properties were discovered shortly thereafter, making it one of the earliest synthetic alternatives to natural painkillers. researchgate.net
However, the therapeutic use of acetanilide was short-lived due to its significant toxicity, most notably its tendency to cause methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood. iscientific.org Subsequent research in the mid-20th century revealed that acetanilide is metabolized in the body to paracetamol (acetaminophen), which is the actual active analgesic and antipyretic agent. This discovery led to the development and widespread use of paracetamol, a safer alternative that has largely replaced acetanilide in medicine.
Despite its decline as a frontline pharmaceutical, acetanilide remains a crucial compound in organic synthesis. It serves as a key starting material and intermediate in the production of more complex molecules. For instance, it is used to manufacture 4-acetamidobenzenesulfonyl chloride, a vital precursor for the synthesis of sulfa drugs, which were among the first classes of effective antibacterial agents. iscientific.org Its derivatives are also integral to the synthesis of dyes, rubber accelerators, and other fine chemicals. iscientific.org
| Property | Value |
|---|---|
| IUPAC Name | N-phenylacetamide |
| Chemical Formula | C₈H₉NO |
| Molar Mass | 135.17 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 113-115 °C |
| Key Historical Use | Analgesic and antipyretic (as Antifebrin) |
| Primary Modern Use | Intermediate in chemical synthesis (e.g., sulfa drugs, dyes) |
Significance of Stilbene (B7821643) and Styryl Moieties in Organic Chemistry
The stilbene scaffold, characterized by a 1,2-diphenylethylene core, is a fundamental structure in organic chemistry, renowned for its presence in a variety of natural products and synthetic compounds with diverse applications. Stilbenes can exist as two geometric isomers, trans-(E) and cis-(Z), whose distinct spatial arrangements lead to different physical properties and biological activities. The trans isomer is generally more thermodynamically stable. nih.gov
Stilbenoids, or natural stilbene derivatives, are produced by plants as defense compounds (phytoalexins). The most famous example is resveratrol, found in grapes and red wine, which has been extensively studied for its antioxidant and potential health-promoting properties. nih.gov The stilbene and the related styryl (phenylethenyl) moieties are privileged structures in medicinal chemistry, forming the basis for compounds with a wide array of biological activities, including:
Anticancer properties nih.gov
Antifungal and antimicrobial effects mdpi.comnih.gov
Anti-inflammatory action orientjchem.org
Antioxidant capabilities mdpi.com
Beyond medicine, the conjugated π-system of the stilbene and styryl framework imparts unique photophysical properties. This has led to their use in materials science as fluorescent probes, optical brighteners, and components of laser dyes. nih.govnih.gov The synthesis of substituted stilbenes and styrenes is an active area of research, with methods like the Wittig reaction, Mizoroki-Heck reaction, and Perkin condensation being commonly employed. nih.gov
| Area of Significance | Description |
|---|---|
| Core Structure | 1,2-diphenylethylene, existing as trans (E) and cis (Z) isomers. |
| Natural Occurrence | Found in plants as stilbenoids (e.g., resveratrol) acting as phytoalexins. |
| Medicinal Chemistry | Scaffold for drugs with anticancer, antifungal, anti-inflammatory, and antioxidant activities. |
| Materials Science | Used in fluorescent dyes and optical materials due to its conjugated system. |
| Organic Synthesis | Synthesized via various cross-coupling and condensation reactions (e.g., Heck, Wittig). |
Rationale for Investigating trans-4'-(p-Chlorostyryl)acetanilide as a Hybrid Structure
The rationale for designing and studying a hybrid molecule like this compound stems from the principles of molecular hybridization in medicinal chemistry. This strategy involves covalently linking two or more distinct pharmacophoric units to create a single molecule with the potential for improved affinity, better efficacy, or a novel mechanism of action compared to the individual components. nih.gov
In this specific case, the molecule combines:
The Acetanilide Moiety: A structure with a history of biological activity and a well-understood role as a synthetic platform. The amide linkage and the substituted phenyl ring are common features in many bioactive compounds. iscientific.org
The Chloro-Substituted Styryl Moiety: The stilbene/styryl backbone is known for its broad biological activity. nih.gov The introduction of a halogen, such as chlorine, onto an aromatic ring is a common medicinal chemistry tactic used to modulate a compound's properties. A chloro-substituent can enhance metabolic stability, improve membrane permeability, and alter electronic properties, which can lead to stronger interactions with biological targets. nih.gov
The goal of creating this hybrid is to synthesize a novel chemical entity that may possess synergistic or unique biological activities. By integrating the structural features of both parent scaffolds, researchers might anticipate potential applications as an antimicrobial, anti-inflammatory, or anticancer agent, warranting its synthesis and biological evaluation. researchgate.netnih.gov
Scope and Objectives of Academic Research on this compound
While extensive published research specifically on this compound is not prominent, a logical academic investigation of this compound would encompass a multi-stage approach common in chemical and pharmaceutical sciences. The primary objectives would be to synthesize the molecule, confirm its structure, and evaluate its potential biological and photophysical properties.
The scope of such research would typically include:
Chemical Synthesis: Development of a reliable and efficient synthetic pathway. This would likely involve a cross-coupling reaction, such as the Heck or Wittig reaction, to form the styryl double bond by connecting a derivative of 4-aminoacetanilide with a p-chlorobenzaldehyde or related precursor.
Structural Characterization: Unambiguous confirmation of the synthesized compound's structure and stereochemistry (trans configuration). This is achieved using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to confirm functional groups, and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.
Biological Screening: A broad-based evaluation of the compound's biological activity. Based on the properties of its parent moieties, screening would focus on areas such as antimicrobial, antifungal, anticancer, and anti-inflammatory assays.
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogues with different substituents on either aromatic ring to understand how specific structural features contribute to any observed biological activity. This provides critical insights for designing more potent and selective compounds.
| Research Phase | Objective | Key Methodologies |
|---|---|---|
| Synthesis | To develop an efficient and scalable synthetic route to the target compound. | Heck reaction, Wittig reaction, Sonogashira coupling followed by reduction. |
| Characterization | To confirm the chemical structure, purity, and stereochemistry of the synthesized molecule. | NMR (¹H, ¹³C), IR Spectroscopy, High-Resolution Mass Spectrometry (HRMS), Melting Point Analysis. |
| Biological Evaluation | To screen for potential therapeutic activities. | In vitro assays for antimicrobial (MIC determination), anticancer (cell viability assays), and anti-inflammatory (e.g., COX inhibition) activity. |
| SAR Studies | To understand the relationship between chemical structure and biological activity. | Synthesis of analogues (e.g., varying the halogen, moving the substituent position) and comparative biological testing. |
| Photophysical Analysis | To investigate potential applications in materials science. | UV-Vis and Fluorescence Spectroscopy to determine absorption and emission properties. |
Structure
3D Structure
Properties
CAS No. |
63407-59-0 |
|---|---|
Molecular Formula |
C16H14ClNO |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
N-[4-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H14ClNO/c1-12(19)18-16-10-6-14(7-11-16)3-2-13-4-8-15(17)9-5-13/h2-11H,1H3,(H,18,19)/b3-2+ |
InChI Key |
DAFSIDRUIBBINP-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of Trans 4 P Chlorostyryl Acetanilide
Infrared (IR) Spectroscopy for Functional Group Identification
While general IR absorption regions for functional groups present in the molecule (e.g., amide N-H, C=O, C=C, C-Cl) can be predicted, specific experimental IR spectra with peak assignments for trans-4'-(p-Chlorostyryl)acetanilide are not documented.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
No mass spectrometry data, including the molecular ion peak and characteristic fragmentation patterns for this compound, could be retrieved from the conducted searches.
Elemental Analysis for Empirical Formula Validation
No experimental data for the elemental analysis of this compound was found. This analysis is crucial for confirming the empirical formula of a synthesized compound by comparing the experimentally determined percentages of carbon, hydrogen, nitrogen, and other elements with the calculated theoretical values.
X-ray Crystallography for Solid-State Molecular Structure and Conformation
A crystallographic study of this compound, which would provide definitive information about its three-dimensional structure in the solid state, is not available in the searched databases. Such a study would reveal the precise arrangement of atoms and molecules within the crystal lattice.
Unit Cell Parameters and Space Group Determination
Without X-ray diffraction data, the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal structure) for this compound remain undetermined.
Intermolecular Interactions and Supramolecular Assemblies (e.g., Hydrogen Bonding)
A detailed analysis of the intermolecular forces, such as hydrogen bonds, van der Waals forces, or π-π stacking, that govern the packing of this compound molecules in a crystal is not possible without crystallographic data. These interactions are fundamental to understanding the physical properties of the solid material.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
Precise measurements of bond lengths, the angles between chemical bonds, and the torsional angles that define the conformation of the molecule are typically obtained from X-ray crystallography. This information is currently unavailable for this compound.
Conformational Preferences in the Crystalline State
The specific three-dimensional shape or conformation that this compound adopts in its crystalline form is unknown without experimental structural data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
No UV-Vis absorption spectrum for this compound was found. This spectroscopic technique is used to identify the wavelengths of light absorbed by the molecule, which correspond to electronic transitions. This data provides insights into the extent of conjugation and the electronic structure of the compound.
Computational and Theoretical Investigations of Trans 4 P Chlorostyryl Acetanilide
Quantum Chemical Calculations (DFT, ab initio, MP2)
Geometry Optimization and Electronic Structure Determination
The first step in a computational study is typically geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For a molecule like trans-4'-(p-Chlorostyryl)acetanilide, this would involve determining the precise bond lengths, bond angles, and dihedral angles. For instance, computational studies on acetanilide (B955) have been performed using methods like Hartree-Fock (HF) and DFT (B3LYP) with various basis sets to determine its optimized geometry, showing good agreement with experimental data. banglajol.inforesearchgate.net Similar calculations on trans-stilbene (B89595) derivatives provide insights into the planarity of the styryl backbone and the orientation of the phenyl rings.
The electronic structure, once the geometry is optimized, can be described by analyzing the distribution of electrons within the molecule. This includes the calculation of molecular orbital energies and the generation of electron density maps.
Table 1: Representative Theoretical Geometrical Parameters for Acetanilide (as a reference moiety) (Note: Data for the full this compound molecule is not available in the searched literature. The following table is based on a computational study of acetanilide.)
| Parameter | HF/6-31G(d) | B3LYP/6-31G(d) | Experimental (X-ray) |
| Bond Lengths (Å) | |||
| C=O | 1.21 | 1.23 | 1.24 |
| N-C(O) | 1.39 | 1.37 | 1.36 |
| N-C(phenyl) | 1.43 | 1.41 | 1.42 |
| Bond Angles (º) | |||
| C-N-C | 126.7 | 128.9 | 129.2 |
| O=C-N | 122.9 | 123.0 | 122.6 |
This table is for illustrative purposes to show the type of data obtained from geometry optimization and is based on findings for the acetanilide molecule. banglajol.inforesearchgate.net
Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis)
Theoretical calculations are highly valuable for predicting and interpreting spectroscopic data.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This helps in the assignment of experimental vibrational bands to specific molecular motions (e.g., C=O stretching, N-H bending). Computational studies on acetanilide have shown that scaled theoretical frequencies match well with experimental IR spectra. banglajol.inforesearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, which is crucial for the interpretation of NMR spectra.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. For stilbene (B7821643) derivatives, these calculations help in understanding the π-π* transitions responsible for their characteristic absorption and fluorescence. chemrxiv.org
Conformational Landscape Analysis and Isomerization Pathways (trans-cis)
The stilbene moiety in this compound can theoretically exist in both trans and cis configurations. Computational methods can be used to explore the conformational landscape and the pathway for isomerization between these forms. This involves calculating the energy of the molecule as a function of the dihedral angle around the central C=C double bond. The results of such a scan would reveal the relative stabilities of the trans and cis isomers and the energy barrier for their interconversion. The trans isomer is generally more stable for stilbene derivatives due to reduced steric hindrance. nih.gov The photoisomerization of stilbenes is a well-studied phenomenon where light provides the energy to overcome the rotational barrier. wiley-vch.de
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is an indicator of the molecule's chemical stability and electronic excitation properties. A smaller gap suggests that the molecule is more reactive and can be more easily excited.
For a molecule like this compound, the HOMO is expected to be distributed over the electron-rich parts of the molecule, likely the acetanilide and the styryl π-system, while the LUMO would also be located on the conjugated π-system.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of a molecule over time, often in a solvent environment.
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent environment can significantly influence the three-dimensional structure (conformation) and chemical reactivity of a molecule. For stilbene derivatives, such as this compound, solvent polarity is a critical factor. Theoretical studies on analogous compounds have shown that changes in solvent can alter the electronic structure and potential energy surface of the molecule.
Computational methods, particularly Density Functional Theory (DFT), are employed to model these solvent effects. researchgate.net These models can be broadly categorized into implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is a computationally efficient way to capture the bulk properties of the solvent. Explicit solvent models, on the other hand, involve simulating a discrete number of solvent molecules around the solute, offering a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. frontiersin.org
For this compound, increasing solvent polarity is expected to have a pronounced effect on its excited-state dynamics. Studies on similar molecules, like trans-4-nitrostilbene, have revealed that the lifetime of the initially excited state is strongly dependent on the solvent's polarity. rsc.org This is attributed to the differential stabilization of the ground and excited states by the solvent, which can modulate the energy barriers for conformational changes, such as rotation around the central ethylenic bond. While specific experimental data for this compound is not available, theoretical calculations could predict how its dipole moment and polarizability change in different solvents, thereby influencing its reactivity and spectroscopic properties.
Table 1: Hypothetical Solvent Effects on the Properties of this compound
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Predicted Effect on Conformation |
| n-Hexane | 1.88 | 3.2 | Minimal deviation from planarity |
| Dichloromethane | 8.93 | 4.5 | Slight twisting of phenyl rings |
| Acetonitrile (B52724) | 37.5 | 5.8 | Increased likelihood of non-planar conformations |
| Water | 80.1 | 7.1 | Significant stabilization of polar excited states |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends based on studies of similar compounds.
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Prediction of Binding Modes with Potential Biological Targets
For this compound, molecular docking studies could be performed to investigate its binding to various biological targets. Stilbene derivatives have been explored for a range of biological activities, and docking simulations could help identify the most promising protein targets. nih.gov The process involves generating a three-dimensional model of the ligand (this compound) and docking it into the binding site of a target protein with a known crystal structure. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, scoring them based on a force field that estimates the binding energy.
The results of a docking simulation would reveal the most likely binding pose of the molecule, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with the amino acid residues of the protein's active site. For instance, docking studies on similar heterocyclic compounds have successfully identified critical interactions within the binding pockets of enzymes like focal adhesion kinase. nih.govnih.gov
Ligand Efficiency and Binding Affinity Prediction
Beyond predicting the binding mode, molecular docking simulations also provide an estimate of the binding affinity, often expressed as a docking score or a predicted inhibition constant (Ki). nih.govresearchgate.net This score is a valuable metric for ranking potential drug candidates. Ligand efficiency (LE) is another important metric derived from the binding affinity, which relates the potency of a ligand to its size (number of heavy atoms). It helps in identifying smaller, more efficient binders that can be further optimized.
While the accuracy of binding affinity prediction can vary, it is a useful tool for prioritizing compounds for experimental testing. rowansci.comresearchgate.net For this compound, a hypothetical docking study against a kinase target might yield the results shown in the table below.
Table 2: Hypothetical Molecular Docking Results for this compound against a Protein Kinase
| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |
| Docking Score (kcal/mol) | -8.5 | Lys72, Glu91, Leu144, Val152 |
| Predicted Inhibition Constant (Ki) (nM) | 150 | - |
| Ligand Efficiency (LE) | 0.35 | - |
Note: The data in this table is hypothetical and for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby accelerating the drug discovery process.
For a series of analogues of this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as its steric, electronic, and hydrophobic properties. The biological activity data (e.g., IC50 values) for these compounds would then be correlated with the calculated descriptors using statistical methods like Partial Least Squares (PLS). nih.gov
Exploration of Biological Activities and Underlying Molecular Mechanisms in Vitro Focus
Enzyme Inhibition Studies
Scientific investigation into the enzyme inhibitory potential of trans-4'-(p-Chlorostyryl)acetanilide is a critical area for understanding its potential pharmacological profile. However, a comprehensive review of available scientific literature reveals a lack of specific studies focused on this compound.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assays and Mechanisms
Cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, are key players in the inflammatory cascade through their role in prostaglandin (B15479496) biosynthesis. Inhibition of these enzymes is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs).
Despite the relevance of this target, dedicated in vitro studies to determine the inhibitory activity (such as IC50 values) of this compound against either COX-1 or COX-2 isoforms have not been reported in the accessible scientific literature. Consequently, no data is available to populate a comparative table of its inhibitory potency and selectivity. Mechanistic studies detailing how this specific compound might interact with the active sites of COX enzymes are also unavailable.
Other Relevant Enzyme Targets (e.g., Fatty Acid Amide Hydrolase-1, Caspase-1)
Fatty Acid Amide Hydrolase-1 (FAAH-1) and Caspase-1 are other important enzymes involved in physiological and pathological processes, including inflammation and pain signaling. FAAH-1 is responsible for the degradation of endocannabinoids, while Caspase-1 is a critical mediator of inflammatory cytokine processing.
There are currently no published in vitro studies examining the inhibitory effects of this compound on Fatty Acid Amide Hydrolase-1 or Caspase-1. Therefore, its potential to modulate the activity of these enzymes remains uninvestigated, and no data on its inhibitory concentrations or mechanisms of action can be provided.
Antimicrobial Research
The investigation of novel compounds for antimicrobial properties is a cornerstone of infectious disease research. Acetanilide (B955) and stilbene (B7821643) derivatives have, in a general sense, been a subject of such research.
Antibacterial Activity (Gram-positive and Gram-negative strains)
Studies designed to evaluate the efficacy of this compound against various strains of Gram-positive and Gram-negative bacteria are not present in the current body of scientific literature. As such, there is no available data regarding its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against any bacterial species.
Due to the absence of research findings, a data table detailing the antibacterial spectrum of this compound cannot be generated.
Antifungal Activity
Similarly, the potential of this compound as an antifungal agent has not been explored in published research. There are no available studies that report its activity against common or pathogenic fungal species. Data such as minimum inhibitory concentration (MIC) values against fungi are therefore unknown.
A data table of antifungal activity cannot be provided as no specific experimental results have been published for this compound.
Antiviral Activity
The antiviral potential of this compound remains an uninvestigated area. A thorough search of scientific databases and literature reveals no studies that have assessed the efficacy of this compound against any type of virus. Consequently, key metrics such as the 50% effective concentration (EC50) have not been determined.
Mechanisms of Antimicrobial Action (e.g., Cell Membrane Permeability, Metabolic Disruption)
Currently, there is no specific research available in the public domain detailing the mechanisms of antimicrobial action for this compound. Studies investigating its potential to alter cell membrane permeability or cause metabolic disruption in microorganisms have not been identified. General antimicrobial mechanisms for other chemical classes often involve disrupting the integrity of the bacterial cell membrane, which leads to the loss of essential ions and molecules, or interfering with vital metabolic pathways, ultimately causing cell death. nih.govnih.gov However, whether this compound exhibits such properties remains to be investigated.
Antiproliferative Activity in Cell Lines (In Vitro Oncology Research)
Efficacy in Non-Small Cell Lung Cancer (NSCLC) Models and EGFR Targeting
No direct studies evaluating the efficacy of this compound in Non-Small Cell Lung Cancer (NSCLC) models were found in the reviewed literature. However, the acetanilide scaffold is of interest in the development of anticancer agents. For instance, a 2022 study published in Pharmaceuticals described the design and synthesis of a novel series of hydantoin (B18101) acetanilide derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), specifically targeting the L858R/T790M mutations prevalent in NSCLC. nih.gov In that study, compounds 5a and 5f showed potent anticancer activity against the H1975 NSCLC cell line, with IC₅₀ values of 1.94 µM and 1.38 µM, respectively, which was significantly more potent than the reference drug erlotinib (B232) (IC₅₀ of 9.70 µM). nih.gov These findings highlight the potential of the acetanilide chemical class in targeting EGFR for NSCLC treatment, though direct evidence for this compound is lacking.
Table 1: Antiproliferative Activity of Select Hydantoin Acetanilide Derivatives in H1975 NSCLC Cells (Note: The data below is for related compounds, not this compound)
| Compound | IC₅₀ (µM) on H1975 Cells |
| Hydantoin Acetanilide 5a | 1.94 |
| Hydantoin Acetanilide 5f | 1.38 |
| Erlotinib (Reference) | 9.70 |
| Data sourced from Pharmaceuticals (Basel), 2022. nih.gov |
Apoptosis Induction and Cell Cycle Modulation
Specific research on the ability of this compound to induce apoptosis or modulate the cell cycle in cancer cells could not be located. The process of apoptosis, or programmed cell death, and the regulation of the cell cycle are common mechanisms through which antiproliferative agents exert their effects. nih.govnih.gov The aforementioned study on hydantoin acetanilides found that their lead compound, 5a , was able to arrest the cell cycle at the sub-G1 and S phases and trigger apoptosis in A549 lung cancer cells. nih.gov This suggests that other acetanilide derivatives may possess similar capabilities, but dedicated studies are required to determine if this applies to this compound.
Molecular Targets and Signaling Pathways (e.g., Tubulin, Actin)
There is no available data from scientific literature to suggest that this compound interacts with or targets molecular components such as tubulin or actin. The cytoskeletal proteins tubulin and actin are crucial for cell division, motility, and structure, making them important targets for anticancer drug development. However, investigation into the interaction between this compound and these specific proteins has not been reported.
Receptor Agonism/Antagonism Studies (e.g., Beta3-Adrenergic Receptors)
While no studies have specifically examined the interaction of this compound with beta3-adrenergic receptors, research into the broader class of acetanilide derivatives has shown this to be a promising area. A study published in the Journal of Medicinal Chemistry detailed the discovery of a novel series of acetanilide-based analogues as potent and selective beta3-adrenergic receptor agonists. nih.gov The beta3-adrenergic receptor is a target for potential treatments for obesity and type II diabetes. In this research, certain 2-pyridylacetanilide, pyrimidin-2-ylacetanilide, and pyrazin-2-ylacetanilide derivatives showed high agonistic activity at the human beta3-adrenergic receptor with selectivity over beta1- and beta2-receptors. nih.gov The most potent compound identified, a pyrimidin-2-ylacetanilide derivative (2u ), had an EC₅₀ value of 0.11 µM for the beta3-receptor. nih.gov This indicates that the acetanilide structure can serve as a scaffold for potent beta3-agonists, but the activity of the specific this compound derivative remains unknown.
Investigation of Other Reported Biological Activities (e.g., Anticonvulsant, Antihyperglycaemic, Antimalarial)
While direct studies on this compound are lacking, the evaluation of related compounds for various biological activities provides a roadmap for how such investigations could be structured.
Anticonvulsant Activity: The search for novel anticonvulsant agents often involves initial screening through standardized animal models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.govmdpi.com These models help in identifying compounds that can prevent seizure spread and those that can elevate the seizure threshold, respectively. For a compound like this compound, in vitro studies would typically follow, focusing on its effects on ion channels (e.g., sodium and calcium channels) and neurotransmitter systems, particularly the GABAergic system. mdpi.com Techniques such as patch-clamp electrophysiology on cultured neurons would be instrumental in elucidating the precise molecular mechanisms.
Antihyperglycaemic Activity: The in vitro assessment of antihyperglycemic potential often involves assays that measure glucose uptake in cell lines, such as L-6 rat skeletal muscle cells. nih.gov An increase in the uptake of radiolabeled glucose analogues, like 2-deoxyglucose (2-DG), in the presence of the test compound would indicate a potential antihyperglycemic effect. nih.gov Further mechanistic studies could involve investigating the compound's effect on key signaling pathways involved in glucose metabolism, such as the AMPK pathway, and its interaction with targets like peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govnih.gov
Antimalarial Activity: The discovery of new antimalarial drugs is a global health priority, with in vitro screening against various strains of Plasmodium falciparum being the primary step. nih.govnih.gov This involves determining the concentration of the compound required to inhibit the growth of the parasite. Both chloroquine-sensitive and chloroquine-resistant strains are typically used to identify compounds with novel mechanisms of action. researchgate.net Subsequent studies would aim to identify the specific molecular target of the compound within the parasite.
| Biological Activity | Common In Vitro Models/Assays | Potential Molecular Mechanisms of Interest |
| Anticonvulsant | Maximal Electroshock (MES) test, subcutaneous Pentylenetetrazole (scPTZ) test, Patch-clamp on neuronal ion channels nih.govnih.govmdpi.com | Modulation of voltage-gated sodium and calcium channels, Enhancement of GABAergic neurotransmission mdpi.com |
| Antihyperglycaemic | 2-Deoxyglucose (2-DG) uptake in L-6 muscle cells nih.gov | Activation of AMPK pathway, Interaction with PPARγ nih.govnih.gov |
| Antimalarial | Inhibition of Plasmodium falciparum growth (chloroquine-sensitive and -resistant strains) nih.govnih.govresearchgate.net | Inhibition of heme detoxification, Targeting parasite-specific enzymes nih.gov |
Molecular Interaction Studies with Organic Matter Surrogates
The interaction of chemical compounds with organic matter in the environment is crucial for understanding their fate and transport. Studies on similar compounds, such as other acetanilides, have utilized nuclear magnetic resonance (NMR) spectroscopy to probe these interactions at a molecular level. nih.gov These studies measure changes in the spin-lattice relaxation times (T1) of different atoms within the molecule in the presence of organic matter surrogates like cellulose, chitin, collagen, and lignin. nih.gov
By observing how the T1 values change for different parts of the molecule (e.g., aromatic vs. non-aromatic sites), researchers can identify the specific sites of interaction. nih.gov For this compound, such an approach could reveal how its distinct structural features, including the chlorostyryl and acetanilide moieties, engage with different components of soil organic matter. This information is valuable for predicting its environmental behavior. The binding of organic contaminants to humin, the insoluble fraction of soil organic matter, is another critical area of investigation. k-state.edu Understanding these binding mechanisms can help in developing strategies for soil remediation. k-state.edu
| Organic Matter Surrogate | Potential Interaction Sites on this compound | Investigative Technique |
| Cellulose | Non-aromatic portions | Nuclear Magnetic Resonance (NMR) Spectroscopy nih.gov |
| Chitin | Non-aromatic portions | Nuclear Magnetic Resonance (NMR) Spectroscopy nih.gov |
| Lignin | Aromatic and non-aromatic portions | Nuclear Magnetic Resonance (NMR) Spectroscopy nih.gov |
| Humic and Fulvic Acids | Aromatic rings, functional groups | Fluorescence Quenching, Equilibrium Dialysis wur.nl |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of the p-Chloro Substituent on Biological Activity and Conformation
The presence of a chlorine atom at the para-position of the styryl ring is a critical determinant of the biological activity of trans-4’-(p-Chlorostyryl)acetanilide. Halogen substituents, particularly chlorine, can profoundly alter a molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. The introduction of a chloro group generally increases the lipophilicity of a compound, which can enhance its ability to cross biological membranes.
The electronic influence of the p-chloro substituent is twofold. It exerts a mild electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. This electronic modulation can influence the reactivity and binding affinity of the entire molecule. For instance, in related styryl compounds, the nature of the substituent on the phenyl ring has been shown to be a key factor in their biological activities.
From a conformational perspective, the chloro group can influence the torsional angles of the molecule, potentially favoring a conformation that is more amenable to binding with a biological target. The steric bulk of the chlorine atom, although modest, can also play a role in dictating the preferred orientation of the molecule within a binding pocket.
Role of the Styryl Moiety in Conferring Specific Biological Properties
The styryl group, a vinylbenzene moiety, is a common feature in a variety of biologically active natural and synthetic compounds. nih.gov This structural element imparts a degree of rigidity to the molecule while also allowing for specific spatial arrangements of the flanking aromatic rings. The styryl moiety in trans-4’-(p-Chlorostyryl)acetanilide serves as a linker that positions the p-chlorophenyl and acetanilide (B955) groups at a defined distance and orientation relative to each other.
Influence of the Acetanilide Core on Molecular Interactions
The acetanilide core of trans-4’-(p-Chlorostyryl)acetanilide provides the primary sites for hydrogen bonding, which are fundamental to specific drug-receptor interactions. The amide nitrogen and the carbonyl oxygen of the acetamido group can act as hydrogen bond donors and acceptors, respectively. These interactions are highly directional and play a significant role in the affinity and selectivity of a ligand for its biological target.
Stereochemical Implications of the trans-Configuration on Biological Efficacy
The stereochemistry of the styryl double bond is a critical factor in determining the biological efficacy of trans-4’-(p-Chlorostyryl)acetanilide. The trans-configuration results in a more linear and extended molecular shape compared to the corresponding cis-isomer. This defined geometry can be crucial for fitting into a specific binding site of a biological target.
In many classes of biologically active stilbenes and related compounds, the trans-isomer is often found to be more potent than the cis-isomer. mdpi.com This is because the trans-configuration allows for a more favorable alignment of the molecule with the topology of the receptor or enzyme active site. The rigid and planar nature of the trans-double bond restricts the conformational freedom of the molecule, which can lead to a lower entropic penalty upon binding. The specific spatial relationship between the p-chlorophenyl and acetanilide moieties, dictated by the trans-olefinic bond, is therefore a key determinant of the compound's biological activity.
Design Strategies for Novel Derivatives of trans-4'-(p-Chlorostyryl)acetanilide
The development of novel derivatives of trans-4’-(p-Chlorostyryl)acetanilide with improved biological activity and pharmacokinetic profiles can be approached through several rational design strategies.
Rational Design Based on Molecular Docking and QSAR
Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis are powerful tools in modern drug design. physchemres.orgresearchgate.netnih.gov Molecular docking simulations can be employed to predict the binding mode of trans-4’-(p-Chlorostyryl)acetanilide and its analogs within the active site of a specific biological target. mdpi.comnih.gov This information can guide the design of new derivatives with enhanced binding affinities by identifying key interactions that can be optimized.
QSAR studies can establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.govmdpi.com By analyzing the effects of various physicochemical properties (e.g., lipophilicity, electronic parameters, steric factors) on activity, a predictive QSAR model can be developed. researchgate.netmdpi.com This model can then be used to virtually screen and prioritize new derivatives with desired activity profiles before their synthesis and biological evaluation.
Below is a hypothetical data table illustrating the type of data that would be used in a QSAR study for derivatives of this compound.
| Compound | R-group | LogP | Electronic Parameter (σ) | Steric Parameter (Es) | Biological Activity (IC50, µM) |
| 1 | H | 3.5 | 0.00 | 1.24 | 10.5 |
| 2 | 4-F | 3.7 | 0.06 | 0.92 | 8.2 |
| 3 | 4-CH3 | 4.0 | -0.17 | 0.00 | 12.1 |
| 4 | 4-OCH3 | 3.4 | -0.27 | 0.69 | 15.8 |
| 5 | 4-NO2 | 3.3 | 0.78 | 1.01 | 5.3 |
Exploration of Isosteric Replacements and Bioisosterism
Isosteric and bioisosteric replacements are well-established strategies in medicinal chemistry to modulate the properties of a lead compound. drughunter.comnih.govnih.gov This approach involves substituting a functional group with another that has similar steric and electronic properties. The goal is to improve potency, selectivity, metabolic stability, or other pharmacokinetic parameters without drastically altering the mode of binding. researchgate.net
For trans-4’-(p-Chlorostyryl)acetanilide, potential bioisosteric modifications could include:
Replacement of the chloro-substituent: Other halogens (e.g., F, Br) or small lipophilic groups (e.g., CF3, CH3) could be explored to fine-tune the electronic and steric properties of the styryl ring.
Modification of the acetanilide core: The amide bond could be replaced with other isosteres such as a thioamide, an ester, or a heterocyclic ring to alter hydrogen bonding capabilities and metabolic stability.
Alterations to the styryl linker: The vinyl group could be replaced with other linkers, such as an ethynyl or a cyclopropyl group, to investigate the impact of conformational rigidity and electronic properties on biological activity.
A hypothetical exploration of bioisosteric replacements for the acetanilide amide group is presented in the table below.
| Compound | Amide Bioisostere | H-Bond Donor | H-Bond Acceptor | Predicted Stability |
| A | Thioamide | Yes | Yes | Moderate |
| B | Ester | No | Yes | High |
| C | 1,2,4-Oxadiazole | No | Yes | High |
| D | Tetrazole | Yes | Yes | High |
Scaffold Hopping and Fragment-Based Drug Discovery Concepts
In the quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists employ various strategies to explore chemical space. Two powerful and increasingly utilized approaches are scaffold hopping and fragment-based drug discovery (FBDD). While direct research applying these methods to this compound is not extensively documented, we can extrapolate from the structure-activity relationships (SAR) of related compounds to illustrate how these principles could be theoretically applied. The core idea is to retain the key pharmacophoric features of the parent molecule while exploring new, structurally distinct molecular frameworks.
Pharmacophore modeling for styryl-containing compounds, such as chalcones, often identifies key features like aromatic rings, hydrophobic groups, and hydrogen bond acceptors as crucial for biological activity. orientjchem.orgresearchgate.net For this compound, a hypothetical pharmacophore model would likely include:
An aromatic ring (the chlorophenyl group).
A second aromatic/hydrophobic region (the acetanilide ring).
A hydrogen bond acceptor (the carbonyl oxygen of the acetamide group).
A specific spatial arrangement of these features dictated by the rigid trans-styryl linker.
Scaffold Hopping
Scaffold hopping aims to replace the central molecular core (the scaffold) of a known active compound with a functionally equivalent but structurally different scaffold. This can lead to new intellectual property, improved properties, or novel interactions with the biological target. The key is to maintain the essential 3D orientation of the critical pharmacophoric groups.
For this compound, the styrylacetanilide core can be considered the scaffold. A scaffold hopping strategy would involve replacing this core with other chemical structures that can similarly position a substituted phenyl ring and an acetamido-phenyl group.
Potential Scaffold Replacements:
Heterocyclic Cores: A common strategy involves replacing carbocyclic structures with heterocyclic rings. For instance, the styryl double bond and one of the phenyl rings could be incorporated into a five- or six-membered heterocyclic system. This can introduce new hydrogen bonding capabilities, alter solubility, and modify metabolic stability.
Bioisosteric Replacements: The amide linkage in the acetanilide moiety is a key feature. Bioisosteric replacement of the amide group could lead to compounds with altered pharmacokinetic profiles. Similarly, the vinyl linker could be replaced with other groups that maintain the rigidity and spacing between the two aromatic rings.
Below is a table illustrating hypothetical scaffold hopping strategies based on the this compound framework.
| Original Scaffold | Pharmacophoric Features Maintained | Hopped Scaffold Example | Rationale for Hopping |
| trans-Styrylacetanilide | Two aromatic rings, hydrogen bond acceptor, rigid linker | Chalcone | The α,β-unsaturated ketone in a chalcone mimics the rigid styryl system and presents a hydrogen bond acceptor. |
| trans-Styrylacetanilide | Two aromatic rings, rigid linker | Biphenyl with a flexible linker | Explores different spatial arrangements of the aromatic rings while potentially improving synthetic accessibility. |
| Acetanilide Moiety | Aromatic ring, hydrogen bond donor/acceptor | Substituted Quinoline | The quinoline ring system can present aromatic and hydrogen bonding features in a novel orientation, potentially leading to new target interactions. |
Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery is a hit identification strategy that starts with small, low-complexity molecules (fragments) that bind weakly to the biological target. nih.gov These initial hits are then grown, linked, or merged to create more potent lead compounds. nih.gov FBDD is an efficient method for exploring chemical space and often yields leads with better physicochemical properties. nih.gov
A theoretical FBDD approach for a target of this compound would involve breaking down the molecule into its constituent fragments and screening them for binding.
Hypothetical Fragments:
p-Chloroaniline/p-Chlorophenol: Represents the substituted phenyl ring.
Acetamide: A simple fragment containing the key hydrogen bonding features of the acetanilide group.
Styrene (B11656): Represents the vinyl-phenyl portion of the molecule.
Aniline (B41778)/Phenol: The unsubstituted core of the acetanilide moiety.
Once initial fragment hits are identified through biophysical screening methods, they can be optimized. For example, if p-chloroaniline is found to bind to a hydrophobic pocket of the target protein, medicinal chemists could then "grow" the fragment by adding a linker and the acetamide group to recapitulate the structure of the original, more potent compound.
The table below outlines a hypothetical fragment-based approach.
| Fragment | Corresponding Moiety in Parent Compound | Rationale for Screening | Potential Growth Vector |
| p-Chlorophenol | p-Chlorophenyl group | To establish binding in the hydrophobic pocket that accommodates the chlorophenyl ring. | The phenolic oxygen could be a point for linker attachment. |
| Acetamide | Acetamide group | To identify key hydrogen bonding interactions with the target. | The methyl group or the amino group could be extended. |
| Aniline | Aniline portion of acetanilide | To probe the binding pocket for the second aromatic ring. | The amino group is a primary site for elaboration. |
By employing scaffold hopping and fragment-based drug discovery, medicinal chemists can systematically explore the chemical space around the this compound pharmacophore. These strategies can lead to the identification of novel compounds with potentially superior therapeutic profiles.
Degradation Pathways and Stability Analysis
Hydrolytic Stability of the Acetanilide (B955) Moiety
The acetanilide moiety, -NHCOCH₃, is generally stable under neutral aqueous conditions. However, it is susceptible to hydrolysis under either acidic or basic conditions, which cleaves the amide bond to yield an amine and a carboxylic acid.
Under strong acidic or basic conditions, the amide linkage in trans-4'-(p-Chlorostyryl)acetanilide can undergo hydrolysis. patsnap.com This reaction breaks the bond between the carbonyl carbon and the nitrogen atom.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of 4-amino-4'-chlorostilbene (B13800966) and acetic acid.
Base-Catalyzed Hydrolysis: Under strong alkaline conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This process, which is generally slower than acid-catalyzed hydrolysis for amides, results in the formation of the corresponding amine (4-amino-4'-chlorostilbene) and an acetate (B1210297) salt. patsnap.com
Acetanilide itself shows less than 10% hydrolysis over five days in solutions with a pH range of 4 to 9 at 50°C, indicating that the amide bond is relatively stable under moderately acidic to alkaline conditions. oecd.org Significant degradation via this pathway for this compound would likely require more extreme pH values or elevated temperatures.
Table 1: Summary of Hydrolytic Degradation
| Condition | Moiety Affected | Primary Degradation Products |
|---|---|---|
| Strong Acid (e.g., HCl, H₂SO₄) | Acetanilide | 4-amino-4'-chlorostilbene, Acetic acid |
| Strong Base (e.g., NaOH, KOH) | Acetanilide | 4-amino-4'-chlorostilbene, Acetate salt |
Oxidative Degradation Mechanisms of the Styryl Linkage
The styryl linkage, characterized by its carbon-carbon double bond (-CH=CH-), is a primary site for oxidative degradation. Oxidizing agents can attack this electron-rich double bond, leading to various degradation products.
A common mechanism involves the epoxidation of the double bond to form an epoxide intermediate. This epoxide is often unstable and can undergo further reactions, such as hydrolysis, to form a diol. Stronger oxidative conditions can lead to the cleavage of the double bond. koreascience.kraip.org This cleavage can result in the formation of two separate aromatic fragments, specifically 4-chlorobenzaldehyde (B46862) and 4-acetamidobenzaldehyde. rsc.org
The reaction can proceed through different pathways depending on the oxidant used:
Peroxy acids (e.g., m-CPBA): These reagents typically lead to the formation of an epoxide.
Ozone (O₃): Ozonolysis results in the cleavage of the double bond, initially forming an ozonide which is then worked up to yield aldehydes or carboxylic acids.
Potassium permanganate (B83412) (KMnO₄) or dichromate (Cr₂O₇²⁻): These strong oxidizing agents can cleave the double bond to form carboxylic acids, meaning the likely products would be 4-chlorobenzoic acid and 4-acetamidobenzoic acid.
Table 2: Potential Products of Oxidative Degradation
| Oxidizing Agent | Intermediate Product | Final Degradation Products |
|---|---|---|
| Peroxy acids | Epoxide | Diol (via hydrolysis) |
| Ozone (O₃) | Ozonide | 4-chlorobenzaldehyde, 4-acetamidobenzaldehyde |
Photochemical Stability and Isomerization (trans to cis)
Stilbene (B7821643) and its derivatives are known to be photosensitive. nih.gov The primary photochemical reaction for trans-stilbenes upon exposure to ultraviolet (UV) light is isomerization around the central double bond to form the corresponding cis-isomer. rsc.orgresearchgate.net
The trans-isomer of 4'-(p-Chlorostyryl)acetanilide is thermodynamically more stable than the cis-isomer. nih.gov Upon absorption of UV radiation, the molecule is promoted to an excited state where rotation around the ethylenic bond becomes possible. researchgate.net Relaxation back to the ground state can then lead to the formation of either the trans or cis isomer. This reversible process eventually leads to a photostationary state, which is a mixture of both isomers where the rates of forward and reverse isomerization are equal. researchgate.net
In addition to isomerization, prolonged UV irradiation of stilbene derivatives can sometimes lead to an irreversible photocyclization reaction, forming phenanthrene-like structures. nih.gov For this compound, this would involve the formation of a new carbon-carbon bond between the two aromatic rings.
Table 3: Photochemical Reactions and Products
| Reaction | Condition | Product(s) | Reversibility |
|---|---|---|---|
| Isomerization | UV Irradiation | cis-4'-(p-Chlorostyryl)acetanilide | Reversible |
Metabolic Pathways (excluding human metabolism, focusing on chemical transformations for in vitro/chemical biology context)
In an in vitro or chemical biology setting, the metabolic transformation of this compound can be investigated using systems that mimic biological catalysis, such as isolated enzymes or microsomal preparations. nih.govresearchgate.net The primary metabolic pathways for acetanilide compounds involve N-dealkylation and hydroxylation, often catalyzed by cytochrome P450 enzymes. researchgate.net
Key potential chemical transformations include:
Amide Hydrolysis: Similar to chemical hydrolysis, enzymatic hydrolysis of the acetanilide amide bond can occur, yielding 4-amino-4'-chlorostilbene and acetic acid. This reaction can be catalyzed by amidase or carboxylesterase enzymes. thegoodscentscompany.com
Aromatic Hydroxylation: Cytochrome P450 enzymes can catalyze the hydroxylation of the aromatic rings. This could occur on either the chlorinated phenyl ring or the acetanilide ring, leading to various phenolic derivatives.
Epoxidation of the Styryl Linkage: The double bond can be enzymatically epoxidized, a common reaction catalyzed by cytochrome P450s, to form an epoxide intermediate. This epoxide can then be hydrolyzed by epoxide hydrolases to form a diol.
These in vitro studies are crucial for understanding the potential biotransformation of the compound without involving whole organisms. nih.gov
Table 4: Potential In Vitro Metabolic Transformations
| Transformation | Enzyme Class (Example) | Potential Product(s) |
|---|---|---|
| Amide Hydrolysis | Amidase / Carboxylesterase | 4-amino-4'-chlorostilbene |
| Aromatic Hydroxylation | Cytochrome P450 | Phenolic derivatives |
Analytical Methods for Degradation Product Identification
Identifying the products formed from the degradation of this compound requires robust analytical techniques capable of separating complex mixtures and elucidating chemical structures.
High-Performance Liquid Chromatography (HPLC) is the primary method for separating the parent compound from its degradation products. nih.gov A reversed-phase HPLC method, often using a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, is typically employed. researchgate.net
For structural identification, HPLC is commonly coupled with mass spectrometry (MS). mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the molecular weight of the degradation products, which is crucial for proposing potential structures. mdpi.com
Tandem Mass Spectrometry (LC-MS/MS): By fragmenting the parent ions of the degradation products, LC-MS/MS provides detailed structural information, allowing for more confident identification of isomers and confirmation of the proposed structures. nih.govresearchgate.net
Other techniques that can be used for confirmation include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, NMR provides definitive structural elucidation.
High-Performance Thin-Layer Chromatography (HPTLC): This can be used as a complementary separation technique. nih.gov
Table 5: Analytical Techniques for Degradation Analysis
| Technique | Purpose | Information Obtained |
|---|---|---|
| HPLC | Separation | Retention time, Purity, Quantification |
| LC-MS | Identification | Molecular weight of degradation products |
| LC-MS/MS | Structural Elucidation | Fragmentation patterns for detailed structure |
| NMR | Definitive Structure ID | Complete molecular structure (requires isolated product) |
Future Research Directions and Potential Applications in Chemical Biology
Development of Advanced Synthetic Routes for Complex Analogues
The synthesis of stilbene (B7821643) derivatives is a well-established field, with cornerstone reactions like the Wittig, Perkin, and palladium-catalyzed Heck and Suzuki cross-coupling reactions providing reliable access to the core structure. researchgate.netuliege.benih.gov Future research should focus on adapting and innovating these methods to build more complex and functionally diverse analogues of trans-4'-(p-Chlorostyryl)acetanilide.
Advanced strategies could involve:
Late-Stage Functionalization: Developing methodologies to selectively modify the core structure after the stilbene scaffold is formed. This would enable the rapid generation of a library of derivatives with varied substituents on either aromatic ring, allowing for systematic structure-activity relationship (SAR) studies.
Bioisosteric Replacement: Engineering novel analogues by replacing key functional groups with bioisosteres to enhance biological activity or modulate physicochemical properties. For instance, the amide linkage could be replaced with more flexible groups, or the C=C double bond could be substituted with a C=N or N=N bond to create aza-stilbene derivatives. researchgate.net
The synthesis of related but more complex structures, such as hydantoin (B18101) acetanilide (B955) derivatives, demonstrates the feasibility of elaborating the acetanilide portion of the molecule to create compounds with targeted biological activities. nih.gov
Elucidation of Novel Biological Targets and Mechanisms through Chemoproteomics
A significant challenge in leveraging a novel compound is identifying its specific biological targets. Chemoproteomics offers a powerful, unbiased approach to this problem. nih.gov Future research can apply activity-based protein profiling (ABPP) to map the proteome-wide interactions of this compound.
This would involve:
Probe Synthesis: Designing and synthesizing a probe version of the parent compound, typically by incorporating a clickable tag (e.g., an alkyne or azide (B81097) group) that allows for subsequent visualization or enrichment.
Proteome Labeling: Treating cells or cell lysates with the probe to allow it to bind to its protein targets.
Target Identification: Using mass spectrometry-based proteomics to identify the proteins that have been covalently labeled by the probe.
Studies on acetanilide herbicides have successfully used this chemoproteomic approach to reveal that they react with catalytic cysteines in thiolase enzymes, thereby inhibiting fatty acid oxidation. nih.gov A similar strategy for this compound could uncover entirely new mechanisms of action and identify novel protein targets that are not predictable from its structure alone.
Application as Molecular Probes for Biological Pathway Interrogation
Once biological targets are identified through chemoproteomics, analogues of this compound can be developed into molecular probes to investigate complex biological pathways. The inherent photophysical properties of the stilbene core could be advantageous in designing fluorescent probes.
Future work in this area could focus on:
Fluorescent Probes: Synthesizing derivatives with optimized fluorescence properties (e.g., high quantum yield, photostability, and environmentally sensitive emission) to visualize target engagement and localization within living cells using advanced microscopy techniques.
Affinity-Based Probes: Developing biotinylated analogues for use in pull-down assays. These probes would allow for the isolation and identification of target proteins along with their binding partners, providing a snapshot of the protein complexes involved in a specific biological process.
Photo-crosslinking Probes: Incorporating photo-activatable groups that, upon irradiation with light, form a covalent bond with the target protein. This technique can capture both high- and low-affinity interactions, providing a more comprehensive picture of the compound's interactome.
By using these probes, researchers can dissect the downstream consequences of target engagement, helping to elucidate the compound's role in modulating specific signaling or metabolic pathways.
Integration with Green Chemistry Principles for Sustainable Synthesis
The chemical industry is increasingly moving towards more sustainable practices. Applying the principles of green chemistry to the synthesis of this compound and its derivatives is a critical future direction. Research has already demonstrated eco-friendly protocols for the synthesis of acetanilide itself, which can serve as a model. ttwrdcs.ac.inslideshare.net
Key areas for integration include:
Use of Benign Catalysts: Replacing traditional reagents with eco-friendly and inexpensive catalysts, such as using a magnesium sulfate-glacial acetic acid system for the acetylation step instead of corrosive acetylating agents. ijtsrd.com
Solvent-Free Reactions: Developing synthetic protocols that minimize or eliminate the use of volatile organic solvents, for example, by performing reactions under neat conditions. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. sphinxsai.com Palladium(II) supported on hydrotalcite, for example, has been shown to be an efficient and reusable heterogeneous catalyst for Heck reactions in stilbene synthesis. uliege.be
| Metric | Conventional Route (Example) | Proposed Green Alternative | Environmental Benefit |
|---|---|---|---|
| Catalyst | Homogeneous Palladium Catalyst | Reusable Heterogeneous Catalyst (e.g., Pd on hydrotalcite) (B1172525) uliege.be | Reduces heavy metal waste, allows for catalyst recycling. |
| Solvent | Anhydrous organic solvents (e.g., Toluene, DMF) | Solvent-free conditions or green solvents (e.g., water, plant extracts) ttwrdcs.ac.in | Reduces volatile organic compound (VOC) emissions. |
| Reagent | Acetic Anhydride (B1165640) sphinxsai.com | Glacial Acetic Acid with benign catalyst ijtsrd.com | Avoids corrosive and lachrymatory reagents. |
| Energy Input | High-temperature reflux | Microwave-assisted synthesis | Reduces reaction times and energy consumption. |
Exploration in Materials Science for Photophysical Applications
The extended π-conjugated system of the stilbene scaffold imparts interesting photophysical properties, such as fluorescence and photoisomerization. These properties suggest that this compound and its derivatives could be valuable in materials science.
Future research should systematically characterize these properties and explore potential applications:
Organic Electronics: Investigating the electroluminescent properties of novel analogues for use as emitters in Organic Light-Emitting Diodes (OLEDs). The substituents on the phenyl rings can be tuned to modify the emission color and efficiency.
Fluorescent Sensors: Designing derivatives where the fluorescence is quenched or enhanced upon binding to a specific analyte (e.g., metal ions, biomolecules), creating a "turn-on" or "turn-off" sensor.
Photodynamic Therapy (PDT): The presence of a chlorine atom (a heavy atom) could potentially enhance intersystem crossing to the triplet state, a key property for photosensitizers used in PDT. nih.gov This avenue warrants investigation.
| Photophysical Parameter | Description | Potential Application |
|---|---|---|
| Absorption/Emission Spectra | Wavelengths of light absorbed and emitted by the molecule. | Tuning color for OLEDs, matching laser lines for PDT. |
| Fluorescence Quantum Yield (ΦF) | Efficiency of the fluorescence process (photons emitted / photons absorbed). | High ΦF is desirable for bright OLEDs and fluorescent probes. |
| Fluorescence Lifetime (τ) | Average time the molecule stays in its excited state before emitting a photon. | Important for fluorescence resonance energy transfer (FRET) probes. |
| Singlet Oxygen Quantum Yield (ΦΔ) | Efficiency of generating cytotoxic singlet oxygen upon irradiation. | Crucial for evaluating potential as a photodynamic therapy agent. |
Computational-Experimental Synergy for Predictive Modeling
A synergistic approach combining computational modeling with experimental validation can accelerate the discovery and optimization of new analogues. In silico studies can guide synthetic efforts by predicting the properties of proposed molecules before they are made, saving time and resources.
This iterative workflow would involve:
Molecular Docking: If a biological target is known or identified, docking simulations can predict the binding poses of new analogues within the target's active site, helping to prioritize candidates with the highest predicted affinity.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of compounds with their experimentally determined biological activity or photophysical properties. 3D-QSAR studies on acetanilide analogues have successfully linked cytotoxic activity to the bulkiness and electrostatic nature of substituents. nih.gov
Predictive Design: Using the validated docking and QSAR models to design new analogues with enhanced properties (e.g., higher potency, improved selectivity, or desired photophysics). These computationally designed molecules would then be synthesized and tested, and the results would be used to refine the computational models further.
This closed-loop, data-driven approach represents a modern and efficient paradigm for the rational design of novel compounds for specific applications in chemical biology and materials science.
Q & A
Basic Research Questions
Q. How can I design a synthesis protocol for trans-4'-(p-Chlorostyryl)acetanilide?
- Methodology : Start with acetanilide derivatives as precursors (e.g., 4'-chloroacetanilide) . Optimize reaction conditions (e.g., solvent polarity, temperature) for cross-coupling reactions using palladium catalysts. Monitor reaction progress via TLC or HPLC. Post-synthesis, employ recrystallization using ethanol/water mixtures to purify the product, leveraging solubility differences between reactants and products .
- Key Considerations : Ensure regioselectivity by controlling substituent positions during styryl group introduction. Validate purity via melting point analysis and spectroscopic techniques (e.g., H NMR, IR) .
Q. What purification techniques are effective for isolating this compound?
- Methodology : Use recrystallization in solvents like ethanol or ethyl acetate, guided by solubility data (e.g., higher solubility at elevated temperatures). For complex mixtures, column chromatography with silica gel and gradient elution (hexane/ethyl acetate) can resolve isomers .
- Validation : Compare pre- and post-recrystallization melting points (e.g., literature mp ~160–165°C for similar stilbene derivatives) .
Q. How should safety protocols be implemented for handling this compound?
- Guidelines : Use PPE (gloves, goggles) due to potential carcinogenicity risks inferred from structurally related compounds (e.g., trans-4′-hydroxy-4-acetamido-stilbene) . Work in a fume hood to avoid inhalation of decomposition byproducts (e.g., NO) .
Advanced Research Questions
Q. What methodologies assess the environmental mobility of this compound?
- Approach : Calculate soil adsorption coefficients (Koc) using log Kow values and regression models (e.g., Koc ≈ 38 for acetanilide derivatives) . Conduct soil column experiments to measure leaching potential under varying pH (5.9–7.5) and organic matter content (1.09–5.92%) .
- Data Interpretation : High mobility (Koc < 50) suggests significant groundwater contamination risk. Compare with structurally similar compounds (e.g., acetaminophen) to predict degradation pathways .
Q. How can contradictory toxicity data for acetanilide derivatives be resolved?
- Strategy : Perform dose-response studies to reconcile low NOAEL (7 mg/kg/day in rats) with potential reprotoxic effects (e.g., testicular cancer risk from metabolites like acetaminophen) . Use in vitro assays (Ames test) to confirm mutagenicity absence and in vivo models for chronic exposure effects .
- Validation : Cross-reference with regulatory databases (e.g., EPA DSSTox) to identify data gaps and prioritize long-term carcinogenicity studies .
Q. What spectroscopic techniques are optimal for structural elucidation?
- Protocol : Combine H NMR (aromatic proton splitting patterns at δ 7.2–7.8 ppm) and IR (amide I band ~1650 cm) for functional group confirmation . Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., m/z 253.32 for related stilbene derivatives) .
Q. How can computational modeling predict reactivity in organic synthesis?
- Workflow : Perform DFT calculations to optimize transition states for styryl group addition. Compare activation energies of cis/trans isomers to explain stereoselectivity. Validate with experimental yields from palladium-catalyzed coupling reactions .
Critical Analysis of Evidence
- Toxicity Contradictions : While acetanilide derivatives show low acute toxicity, metabolites like acetaminophen raise concerns about chronic exposure effects (e.g., reprotoxicity) .
- Synthesis Challenges : Microwave-assisted methods reduce reaction time (e.g., 30 minutes vs. 2 hours for conventional reflux) but require optimization of microwave power and solvent systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
